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Compound of Interest

Compound Name: Feprosidnine

Cat. No.: B1202311

For Researchers, Scientists, and Drug Development Professionals

Feprosidnine, also known as Sydnophen, is a psychostimulant drug that was developed in the
Soviet Union. It belongs to the class of mesoionic sydnone imines and is structurally related to
mesocarb. This technical guide provides a detailed overview of the core synthesis pathway of
Feprosidnine, including experimental protocols, quantitative data, and a visual representation
of the synthetic route.

Feprosidnine Synthesis Pathway

The synthesis of Feprosidnine is a multi-step process that begins with the formation of an a-
aminonitrile intermediate, followed by nitrosation and cyclization to yield the final sydnone imine
structure. The overall pathway can be summarized in three main stages:

Step 1: Synthesis of Glycolonitrile

The initial step involves the synthesis of glycolonitrile. One common method is the reaction of
acetone cyanohydrin with a 40% formaldehyde solution. This reaction is base-catalyzed and
results in the formation of glycolonitrile and acetone as a by-product.[1]

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

The second step is the formation of the key intermediate, N-(1-phenyl-2-propylamine)-
acetonitrile. This is achieved through the reaction of glycolonitrile with amphetamine.[1] This
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reaction is a type of Strecker synthesis, a well-established method for the preparation of a-
aminonitriles from an aldehyde (or a source like glycolonitrile which can be considered a
formaldehyde equivalent), an amine, and a cyanide source. The reaction between
amphetamine, formaldehyde, and a cyanide source leads to the formation of the a-aminonitrile.

Step 3: Nitrosylation and Cyclization to Feprosidnine

The final step in the synthesis of Feprosidnine involves the nitrosylation of the secondary
amine of N-(1-phenyl-2-propylamine)-acetonitrile, followed by an acid-catalyzed cyclization of
the resulting N-nitroso compound to form the sydnone imine ring. The nitrosylation is typically
carried out using nitrous acid, which can be generated in situ from the reaction of sodium nitrite
with a strong acid, such as hydrochloric acid.[1] This cyclization is a characteristic reaction for
the formation of sydnone imines from N-substituted a-aminonitriles.[2]

Experimental Protocols
Step 1: Synthesis of Glycolonitrile

Due to the hazardous nature of the reagents, this procedure should be performed by trained
professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A detailed experimental protocol for the synthesis of glycolonitrile from formaldehyde and
potassium cyanide is as follows:

¢ In a reaction vessel, a solution of potassium cyanide in water is prepared.

o A solution of 37% formaldehyde in water is slowly added to the potassium cyanide solution
while maintaining a low temperature (below 10 °C) with stirring.

 After the addition is complete, the reaction is allowed to stand for a short period.

 Dilute sulfuric acid is then added slowly while keeping the temperature low, leading to the
precipitation of potassium sulfate.

e The pH of the solution is carefully adjusted to approximately 3.0 using a potassium hydroxide
solution.
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e The glycolonitrile product is extracted from the agueous solution using a continuous ether
extractor.

e The ether extract is dried over anhydrous calcium sulfate, and the ether is removed by
distillation.

e The resulting crude glycolonitrile is purified by vacuum distillation.

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

This procedure involves amphetamine, a controlled substance, and should only be conducted
in a licensed facility with the appropriate legal permissions.

A general procedure for the Strecker-type synthesis of N-(1-phenyl-2-propylamine)-acetonitrile
is as follows:

e To a solution of amphetamine in a suitable solvent (e.g., a mixture of water and a water-
miscible organic solvent), an aqueous solution of formaldehyde (e.g., 37% formalin) is
added.

» A solution of a cyanide salt (e.g., potassium cyanide or sodium cyanide) in water is then
added dropwise to the reaction mixture while maintaining a controlled temperature (typically
at or below room temperature).

e The reaction mixture is stirred for a specified period to allow for the formation of the a-
aminonitrile.

» Upon completion of the reaction, the product is extracted with an organic solvent (e.g.,
diethyl ether or dichloromethane).

» The organic extracts are combined, washed with water and brine, and dried over an
anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

e The solvent is removed under reduced pressure to yield the crude N-(1-phenyl-2-
propylamine)-acetonitrile, which can be further purified by methods such as column
chromatography or distillation if necessary.
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Step 3: Nitrosylation and Cyclization to Feprosidnine

This procedure involves the formation of a nitroso compound and should be handled with care

due to the potential for mutagenicity.

The final conversion of N-(1-phenyl-2-propylamine)-acetonitrile to Feprosidnine is carried out

as follows:

The N-(1-phenyl-2-propylamine)-acetonitrile is dissolved in a suitable solvent, typically an
agueous acidic solution (e.g., dilute hydrochloric acid).

The solution is cooled to a low temperature (e.g., 0-5 °C) in an ice bath.

An aqueous solution of sodium nitrite is added dropwise to the stirred solution of the
aminonitrile. The nitrous acid generated in situ reacts with the secondary amine to form the
N-nitroso intermediate.

After the addition of sodium nitrite is complete, the reaction mixture is stirred at a low
temperature for a period to ensure complete nitrosation.

The reaction mixture is then carefully neutralized or made slightly basic to facilitate the
cyclization of the N-nitroso intermediate to the sydnone imine ring.

The Feprosidnine product precipitates from the solution and is collected by filtration.

The collected solid is washed with cold water and dried to afford the final product. The
reported yield for this step is 51.5% based on the initial amount of the amine intermediate.[1]

Quantitative Data

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1202311?utm_src=pdf-body
https://www.benchchem.com/product/b1202311?utm_src=pdf-body
https://www.benchchem.com/product/b1202311?utm_src=pdf-body
https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Step Reactants Product Yield (%)
Acetone cyanohydrin, o
1 Glycolonitrile N/A
Formaldehyde
N-(1-phenyl-2-
Glycolonitrile, (L-p -y
2 ) propylamine)- N/A
Amphetamine o
acetonitrile
N-(1-phenyl-2-
propylamine)-
3 acetonitrile, Sodium Feprosidnine 51.5

Nitrite, Hydrochloric
Acid

N/A: Data not available in the searched sources.

Mandatory Visualization

Step 2:

Step 3:

Step 1:
Acetone Cyanohydrin Base-catalyzed reaction

| Glycolonitrile Strecker Synthesis
Step 1: Ve
Formaldehyde Base-catalyzed reaction o N-(1-phenyl-2-propylamine)- Cyclization
k acetonitrile

Nitrosylation &

Step 2:

Amphetamine Strecker Synthesis

Step 3:

Nitrosylation &
Sodium Nitrite Cyclization > Feprosidnine
‘ >

Hydrochloric Acid

Step 3:
Nitrosylation &
Cyclization

Click to download full resolution via product page

Caption: Synthetic pathway of Feprosidnine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1202311?utm_src=pdf-custom-synthesis
https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/
http://orgsyn.org/demo.aspx?prep=cv6p0199
https://www.benchchem.com/product/b1202311#feprosidnine-synthesis-pathway
https://www.benchchem.com/product/b1202311#feprosidnine-synthesis-pathway
https://www.benchchem.com/product/b1202311#feprosidnine-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1202311?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

